molecular formula C24H45N2NaO4 B12730917 Sodium oleoamphoacetate CAS No. 93919-85-8

Sodium oleoamphoacetate

Cat. No.: B12730917
CAS No.: 93919-85-8
M. Wt: 448.6 g/mol
InChI Key: IPYKAMBNXWKFTC-KVVVOXFISA-M
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Description

Sodium Oleoamphoacetate is an amphoteric surfactant valued in research for its mildness and eco-friendly profile. Derived from oleic acid, a fatty acid found in vegetable oils like olive and sunflower oil, this compound is synthesized to have a chemical structure that allows its charge to change with pH, which is central to its gentle nature and functionality . Its primary mechanism of action involves acting as a surfactant that lowers surface tension, enabling effective cleansing, foaming, and foam stabilization without causing significant irritation . This makes it a subject of interest for developing gentle cleansing formulations for sensitive skin and hair in the personal care industry. Beyond its traditional role, recent investigations highlight its potential as an eco-friendly collector in the flotation process of rutile (a titanium dioxide mineral), demonstrating its utility in material science and mineral processing research . In formulations, it also functions as an antistatic agent, a light hair conditioner, and a hydrotrope, helping to solubilize and stabilize other ingredients in solution . This product is strictly For Research Use Only and is not intended for personal, cosmetic, or commercial use.

Properties

CAS No.

93919-85-8

Molecular Formula

C24H45N2NaO4

Molecular Weight

448.6 g/mol

IUPAC Name

sodium;2-[2-hydroxyethyl-[2-[[(Z)-octadec-9-enoyl]amino]ethyl]amino]acetate

InChI

InChI=1S/C24H46N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)25-18-19-26(20-21-27)22-24(29)30;/h9-10,27H,2-8,11-22H2,1H3,(H,25,28)(H,29,30);/q;+1/p-1/b10-9-;

InChI Key

IPYKAMBNXWKFTC-KVVVOXFISA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)NCCN(CCO)CC(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCN(CCO)CC(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Routes and Mechanistic Investigations of Oleoamphoacetate Compounds

Established Synthetic Pathways for Amphoacetate Surfactants

The conventional synthesis of amphoacetate surfactants is a two-step process. cosmeticsandtoiletries.comwikipedia.orgerasm.org The initial step involves the condensation reaction of a fatty acid with aminoethylethanolamine (AEEA). google.comwikipedia.orgcir-safety.org This reaction first yields an amide intermediate, which upon heating, undergoes cyclization to form a substituted imidazoline (B1206853). cosmeticsandtoiletries.comwikipedia.org

The second stage is the carboxymethylation of the imidazoline intermediate. This is achieved by reacting the imidazoline with a haloacetic acid or its salt, such as sodium chloroacetate (B1199739) (SCA), in the presence of an alkali like sodium hydroxide. google.comcosmeticsandtoiletries.comwikipedia.org This reaction opens the imidazoline ring and results in the formation of the desired amphoacetate surfactant. google.comcosmeticsandtoiletries.com For the synthesis of sodium oleoamphoacetate, oleic acid is the starting fatty acid. googleapis.comgoogleapis.com

A general representation of this synthesis is as follows:

Step 1: Condensation and Cyclization RCOOH + H₂NCH₂CH₂NHCH₂CH₂OH → RCONHCH₂CH₂NHCH₂CH₂OH + H₂O RCONHCH₂CH₂NHCH₂CH₂OH → Imidazoline Intermediate + H₂O

Step 2: Carboxymethylation Imidazoline Intermediate + ClCH₂COONa + NaOH → Sodium Amphoacetate + NaCl + H₂O

It is important to note that this synthetic route can yield a mixture of monoacetate and diacetate products, depending on the reaction conditions and the stoichiometry of the reactants. cosmeticsandtoiletries.comwikipedia.org For instance, reacting the imidazoline with two equivalents of sodium chloroacetate can lead to the formation of the diacetate. wikipedia.org

Mechanistic Studies of Reaction Kinetics and Yield Optimization in Amphoacetate Synthesis

The subsequent carboxymethylation step is also critical and subject to side reactions that can impact the final yield. The alkylating agent, sodium monochloroacetate, can react with water to form glycolic acid and its derivatives, or with the hydroxyethyl (B10761427) group of the imidazoline to form carboxymethyl ethers. google.com The pH of the reaction medium is a key parameter to control, typically maintained between 9.5 and 10 to favor the desired N-alkylation. google.com

Optimization of reaction conditions, such as temperature, pH, and molar ratios of reactants, is essential for maximizing the yield of the desired amphoacetate and minimizing the formation of by-products like unreacted amides and glycolates. google.comgoogle.com For example, one study aimed to produce amphoacetates with less than 3.5% non-alkylated amide and less than 4.5% glycolic acid. google.com Another process describes using a molar ratio of cyanide and formaldehyde (B43269) to the amidoamine of at least 1.0:1.0, with a preferred range of 1.2:1.0 to 1.0:1.0, and conducting the reaction at temperatures between ambient and 100°C. google.com

Interactive Data Table: Factors Influencing Amphoacetate Synthesis

ParameterInfluence on ReactionOptimized Conditions/Observations
Temperature Affects reaction rate of both amidation and carboxymethylation. Higher temperatures in amidation favor imidazoline formation. cosmeticsandtoiletries.comsci-hub.seAmidation: 150-185°C cosmeticsandtoiletries.com; Carboxymethylation: 50-95°C google.com
pH Crucial for controlling the carboxymethylation step and minimizing side reactions. google.comMaintained between 9.5 and 10 during carboxymethylation. google.com
Molar Ratio Determines the extent of reaction and the formation of mono- versus di-substituted products. wikipedia.orggoogle.comAt least a 1:1 molar ratio of alkylating agent to imidazoline is necessary. google.com
By-products Formation of glycolates and unreacted amides reduces the purity and yield of the final product. google.comOptimized processes aim for minimal levels of these impurities. google.com

Interfacial Science of Sodium Oleoamphoacetate Systems

Interfacial Interactions with Colloidal Systems and Particulate Matter

Stabilization Mechanisms of Emulsions and Suspensions

Sodium oleoamphoacetate is recognized as a surfactant, and as such, it is anticipated to contribute to the stabilization of emulsions and suspensions through several fundamental mechanisms. These mechanisms are characteristic of amphiphilic molecules, which possess both a hydrophilic (water-attracting) head group and a hydrophobic (oil-attracting) tail.

In emulsion systems, which are mixtures of immiscible liquids like oil and water, this compound would adsorb at the oil-water interface. This adsorption lowers the interfacial tension between the two phases, facilitating the formation of smaller droplets and reducing the energy required for emulsification. The orientation of the surfactant molecules at the interface, with the hydrophobic tail in the oil phase and the hydrophilic head in the water phase, creates a protective barrier around the dispersed droplets. This barrier can provide stability through two primary mechanisms:

Steric Hindrance: The physical presence of the adsorbed surfactant layer creates a repulsive force when droplets approach each other, preventing them from coalescing.

Electrostatic Repulsion: If the surfactant molecules are charged, they can impart a surface charge to the droplets. In the case of this compound, which is an amphoteric surfactant, its charge is pH-dependent. At a given pH, the droplets would possess a similar charge, leading to electrostatic repulsion that further contributes to the stability of the emulsion.

Similarly, in suspensions of solid particles in a liquid, this compound can adsorb onto the surface of the particles. This adsorption can modify the particle-liquid interface, improving the wettability of the particles and preventing their aggregation and sedimentation through the same steric and electrostatic repulsion mechanisms described for emulsions.

While these are the theoretically expected stabilization mechanisms, specific research data quantifying the effect of this compound on droplet size distribution, zeta potential, and long-term stability of emulsions and suspensions are not available in the reviewed literature.

Flocculation and Dispersion Phenomena

The ability of a surfactant to induce either flocculation (the aggregation of particles) or dispersion (the stable suspension of individual particles) is highly dependent on its concentration, the properties of the colloidal system (e.g., pH, ionic strength), and the nature of the particles or droplets.

For this compound, its role in flocculation and dispersion would be governed by its adsorption behavior and its influence on the interparticle forces. At low concentrations, insufficient surface coverage by the surfactant could lead to "bridging flocculation," where a single surfactant molecule adsorbs to two or more particles, pulling them together.

Conversely, at concentrations above the critical micelle concentration (CMC), the surfactant would provide a dense, stable layer around the particles, leading to strong repulsive forces and a well-dispersed system. The amphoteric nature of this compound means that the pH of the system would be a critical factor in controlling flocculation and dispersion. At its isoelectric point, where the net charge of the surfactant is zero, electrostatic repulsion would be minimized, potentially leading to flocculation. Away from the isoelectric point, the increased surface charge would promote dispersion.

Detailed experimental studies, including data on particle size analysis, sedimentation rates, and rheological measurements as a function of this compound concentration and system pH, would be necessary to fully characterize its flocculation and dispersion properties. Such specific data for systems containing solely this compound are not present in the currently available scientific and technical publications.

Micellization Thermodynamics and Aggregation Behavior of Sodium Oleoamphoacetate

Critical Micelle Concentration (CMC) Determination Methodologies

The critical micelle concentration (CMC) is a fundamental parameter that indicates the concentration at which surfactant molecules self-assemble into micelles. nih.gov Several methodologies are employed to determine the CMC of a surfactant like Sodium Oleoamphoacetate.

For ionic or amphoteric surfactants, conductometry is a widely used method to determine the CMC. nih.govuni-potsdam.de This technique involves measuring the electrical conductivity of a surfactant solution as its concentration is incrementally increased. Below the CMC, the conductivity increases linearly with concentration as individual surfactant molecules (monomers) contribute to the conductivity. uni-potsdam.deyoutube.com Upon the formation of micelles at the CMC, the rate of increase in conductivity changes, resulting in a distinct break in the plot of conductivity versus concentration. uni-potsdam.de This break-point is identified as the CMC. The change in slope is attributed to the fact that the larger, charged micelles have a lower molar conductivity compared to the individual ions, and some counter-ions become associated with the micelle, reducing the total number of free charge carriers. ajchem-a.com While this is a standard method, specific conductometric data for this compound is not available in the reviewed literature.

The measurement of surface tension is another primary method for determining the CMC of surfactants. erau.eduput.ac.ir As the concentration of a surfactant in a solution increases, the surfactant molecules accumulate at the surface, leading to a decrease in the surface tension of the solution. erau.edu Once the surface is saturated with surfactant monomers and micelles begin to form in the bulk of the solution, the surface tension remains relatively constant with further increases in surfactant concentration. nih.govarxiv.org The concentration at which this plateau is reached corresponds to the CMC. nih.gov This phenomenon can be measured using techniques such as the du Noüy ring method or the Wilhelmy plate method. erau.edu No specific surface tension data leading to a CMC value for this compound could be located in the available literature.

Spectrophotometric methods, often utilizing a dye or probe, can also be employed to determine the CMC. nih.gov These techniques rely on changes in the spectral properties (such as absorbance or fluorescence) of a probe molecule when it moves from the aqueous environment into the hydrophobic core of a micelle. nih.gov For instance, a hydrophobic dye that is sparingly soluble in water will show a significant increase in absorbance or a shift in its fluorescence spectrum upon being encapsulated within the micelles. By plotting the change in the spectral property against the surfactant concentration, the CMC can be identified as the point where a sharp change in the measured property occurs. While this is a common technique, specific spectrophotometric studies detailing the CMC of this compound are not documented in the reviewed sources.

Micellar Aggregation Number and Shape Characterization (e.g., Dynamic Light Scattering)

Once micelles are formed, their structural properties, such as aggregation number and shape, are of significant interest. The aggregation number refers to the average number of surfactant molecules that constitute a single micelle.

Dynamic Light Scattering (DLS) is a powerful technique for characterizing the size of particles in a solution, including micelles. bohrium.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles. muser-my.com This information can be used to determine the hydrodynamic radius of the micelles. muser-my.com The size of the micelles can be influenced by factors such as surfactant concentration, pH, and ionic strength. muser-my.com For instance, in a study on the related compound Disodium Cocoamphoacetate, it was observed that dilution had a significant impact on the micelle particle size. muser-my.com However, specific DLS studies providing the aggregation number and shape characterization for this compound are not available in the scientific literature.

Thermodynamic Parameters of Micellization

The process of micellization is governed by thermodynamic principles, and understanding these parameters provides insight into the spontaneity and driving forces of micelle formation.

The standard Gibbs free energy of micellization (ΔG°mic) is a key thermodynamic parameter that indicates the spontaneity of the micellization process. A negative value for ΔG°mic signifies that micelle formation is a spontaneous process. nih.gov This value can be calculated from the CMC using the following equation for ionic surfactants:

ΔG°mic = (2 - β)RT ln(CMC)

where R is the ideal gas constant, T is the absolute temperature, CMC is the critical micelle concentration in mole fraction units, and β is the degree of counter-ion binding to the micelle (which can be determined from conductometric data). ijert.org The micellization process is often driven by a positive entropy change, resulting from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate to form the micelle core. wikipedia.org While the principles of calculating ΔG°mic are well-established, specific values for this compound are not reported in the reviewed literature.

Standard Enthalpy and Entropy Changes During Micellization

The process of micellization, the self-assembly of surfactant monomers into aggregates, is governed by fundamental thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic) indicates the spontaneity of the process and is related to the standard enthalpy (ΔH°mic) and entropy (ΔS°mic) changes by the Gibbs-Helmholtz equation:

ΔG°mic = ΔH°mic - TΔS°mic

For ionic and amphoteric surfactants, the temperature dependence of the critical micelle concentration (CMC) can be used to calculate these thermodynamic parameters. Typically, the CMC of such surfactants in aqueous solutions exhibits a U-shaped curve when plotted against temperature, decreasing to a minimum value (Ccmc) at a specific temperature (T) before increasing again. scialert.net

The standard enthalpy of micellization (ΔH°mic) can be determined from the variation of CMC with temperature. The process is often endothermic at lower temperatures (positive ΔH°mic) and becomes exothermic at higher temperatures (negative ΔH°mic). scialert.netijert.org The positive enthalpy change is associated with the energy required to break the structured water molecules surrounding the hydrophobic tail of the surfactant and the energy needed to change the conformation of the hydrocarbon chain.

At temperatures below T, the micellization process is predominantly entropy-driven. As the temperature rises above T, the process becomes increasingly enthalpy-driven. scialert.net This transition reflects the complex interplay between the disruption of water structure and the hydrophobic interactions central to surfactant aggregation.

Table 1: Illustrative Thermodynamic Parameters of Micellization for an Ionic Surfactant at Different Temperatures

Temperature (K)CMC (mM)ΔG°mic (kJ/mol)ΔH°mic (kJ/mol)TΔS°mic (kJ/mol)
2888.7-28.51.530.0
2988.2-29.1-1.028.1
3088.4-29.5-3.526.0
3189.0-29.8-6.023.8
Data conceptualized based on principles discussed in references scialert.netijert.orgcore.ac.uk.

Enthalpy-Entropy Compensation Phenomena

A significant characteristic observed in the micellization of surfactants in aqueous solutions is the enthalpy-entropy compensation (EEC) phenomenon. researchgate.net This is demonstrated by a strong linear correlation between the standard enthalpy (ΔH°mic) and the standard entropy (ΔS°mic) of micellization when measured under a series of conditions (e.g., varying temperature, surfactant structure, or solvent composition). nih.govresearchgate.net

The relationship can be expressed as:

ΔH°mic = TcΔS°mic + ΔGmic*

where Tc is the compensation temperature, which represents the temperature at which changes in enthalpy are completely offset by changes in entropy, and ΔG*mic is the Gibbs free energy at this temperature. The compensation temperature is the slope of the linear plot of ΔH°mic versus ΔS°mic. For many surfactant systems in water, Tc is found to be around 300-320 K. nih.govresearchgate.net

This phenomenon indicates that the forces driving micellization are intricately linked to the structural changes in the solvent (water). The process of removing the hydrophobic tail from the aqueous environment and the subsequent reorganization of water molecules affects both the enthalpy and entropy in a related manner. A more significant disruption of the water structure (leading to a larger positive ΔS°mic) requires more energy (a more positive or less negative ΔH°mic), resulting in the observed compensation effect. The existence of this phenomenon suggests a common underlying mechanism related to water's unique hydrogen-bonding network in the hydrophobic effect across different surfactant types. nih.gov

Influence of Environmental Factors on Micellization

Electrolyte Effects on CMC and Micellar Structure

The addition of electrolytes, such as inorganic salts (e.g., sodium chloride), has a pronounced effect on the micellization of ionic and amphoteric surfactants like this compound. The primary effect is a significant reduction in the critical micelle concentration (CMC). acs.orgput.ac.ir This occurs because the added counter-ions (e.g., Na⁺) accumulate in the vicinity of the charged head groups at the micelle surface, effectively shielding the electrostatic repulsion between them. put.ac.irnih.gov This reduced repulsion allows the surfactant monomers to aggregate more easily, thus lowering the concentration required for micelle formation.

The magnitude of the CMC reduction depends on the concentration and valence of the added electrolyte. Divalent or multivalent counter-ions are generally more effective at lowering the CMC than monovalent ions due to their stronger ability to neutralize charge. epa.gov

Beyond lowering the CMC, electrolytes can also induce changes in the size and shape of the micelles. The reduced electrostatic repulsion allows for a more compact packing of surfactant molecules, which often leads to micellar growth. pku.edu.cn For many surfactants, the addition of salt can promote a transition from small, spherical micelles to larger, elongated or cylindrical (rod-like) structures, and in some cases, even to lamellar vesicles at higher salt concentrations. nih.govrsc.org This phenomenon is driven by the change in the effective shape of the surfactant molecule (packing parameter) as the head group repulsions are screened.

Table 2: Illustrative Effect of NaCl Concentration on the CMC of an Anionic Surfactant

This table demonstrates the typical trend of CMC reduction with added electrolyte for an ionic surfactant. Specific data for this compound is not available in the cited literature.

NaCl Concentration (mol/L)CMC (mmol/L)
08.2
0.015.3
0.052.3
0.101.5
0.201.1
Data conceptualized based on principles discussed in references acs.orgput.ac.ir.

Impact of pH and Temperature on Aggregation Behavior

The aggregation behavior of this compound, as a true amphoteric surfactant derived from imidazoline (B1206853), is highly sensitive to both pH and temperature. mst.dk

Impact of pH: The net charge on the head group of this compound changes with the pH of the solution. mst.dk

In acidic solutions (low pH): The amine group is protonated, giving the molecule a net positive charge (cationic form).

In alkaline solutions (high pH): The carboxylic acid group is deprotonated, resulting in a net negative charge (anionic form).

At the isoelectric point (mid-pH range): The surfactant exists as a zwitterion, carrying both a positive and a negative charge, with a net charge of zero. mst.dk

This variation in head group charge directly influences micellization. Electrostatic repulsion between head groups is strongest in the low and high pH ranges where the surfactant is fully cationic or anionic, respectively. This leads to a higher CMC. Near the isoelectric point, where the net charge is zero, electrostatic repulsion is minimized, which facilitates aggregation and results in the lowest CMC value. mdpi.com Changes in pH can also alter micellar size and shape due to the modulation of these electrostatic interactions. mdpi.comnih.gov

Impact of Temperature: As previously mentioned, the CMC of amphoteric surfactants typically shows a U-shaped dependence on temperature. scialert.netscispace.com

Initial Temperature Increase: As the temperature rises from a low value, the CMC tends to decrease. This is attributed to the disruption of the structured "iceberg" water molecules around the hydrophobic oleyl chain, which enhances the hydrophobic effect and favors micellization. scialert.netscispace.com

Further Temperature Increase: After reaching a minimum at a certain temperature (T*), the CMC begins to increase. This is because higher thermal energy leads to increased monomer solubility and can disrupt the stability of the formed micelles. scialert.net

Table 3: Conceptual Influence of pH and Temperature on the CMC of an Amphoteric Surfactant

This table illustrates the expected trends for an amphoteric surfactant like this compound based on established principles.

ConditionParameterValueEffect on Aggregation
pH pH 4 (Cationic)CMCHigher
pH 7 (Zwitterionic)CMCLowest
pH 10 (Anionic)CMCHigher
Temperature 288 K (15 °C)CMCHigh
303 K (30 °C)CMCMinimum
318 K (45 °C)CMCIncreasing
Data conceptualized based on principles discussed in references scialert.netmst.dkmdpi.com.

Co-surfactant and Polymer Interactions with this compound Micelles

Co-surfactant Interactions: When this compound is mixed with other surfactants (e.g., anionic, cationic, or non-ionic), they can form mixed micelles. These systems often exhibit synergistic interactions, meaning the properties of the mixture are more favorable than those of the individual components. acs.orgacs.org A key indicator of synergy is a mixed-system CMC that is lower than the CMC of either pure surfactant. mdpi.com

The amphoteric nature of this compound is particularly advantageous in mixed systems. It can adjust its degree of protonation to minimize electrostatic repulsion and maximize attractive forces with the co-surfactant. acs.org For instance, when mixed with an anionic surfactant, it can adopt a more positive character to reduce repulsion, and when mixed with a cationic surfactant, it can become more anionic. This adaptability leads to stronger interactions, more stable mixed micelles, and enhanced performance properties. acs.org

Polymer Interactions: this compound can also interact with various polymers in solution, leading to the formation of polymer-surfactant complexes. The nature of this interaction depends on the type of polymer and the solution conditions.

With non-ionic polymers: The interaction is primarily driven by hydrophobic attraction between the surfactant's oleyl tail and hydrophobic segments on the polymer chain. mdpi.com

With charged polymers (polyelectrolytes): The interaction can be strongly influenced by electrostatics. If the polymer and the surfactant have opposite charges (e.g., an anionic polymer with this compound at low pH), a strong attractive interaction occurs, often leading to the formation of complexes at a surfactant concentration well below the normal CMC, known as the critical aggregation concentration (CAC). scientificspectator.com

Table 4: Summary of Interactions with Co-additives

This table summarizes the general outcomes of mixing this compound with co-surfactants and polymers.

Additive TypePrimary Driving ForceTypical Outcome
Anionic Co-surfactantElectrostatic & HydrophobicSynergistic mixed micelle formation, lower CMC
Cationic Co-surfactantElectrostatic & HydrophobicStrong synergistic interaction, lower CMC
Non-ionic Co-surfactantHydrophobicMixed micelle formation, modified properties
Non-ionic PolymerHydrophobicPolymer-surfactant complex formation, altered viscosity
Anionic PolymerElectrostatic (at low pH) & HydrophobicStrong complexation, formation of "pearls on a string" structure
Data conceptualized based on principles discussed in references acs.orgmdpi.comscientificspectator.comnih.gov.

Advanced Research Applications of Sodium Oleoamphoacetate in Materials Science and Engineering

Design of Functional Materials through Interfacial Control

The design of functional materials often relies on the precise control of interfaces between different phases (e.g., liquid-liquid, solid-liquid). Amphoteric surfactants, in theory, could be utilized to modulate these interfaces. Their ability to change charge with pH allows for dynamic control over emulsification, dispersion, and surface wetting. lakeland-labs.co.uknjchm.com This could be advantageous in the synthesis of structured polymers and composites where the interface dictates the final material properties. The design of novel surfactants with specific functionalities is an active area of research for creating new functional materials. mdpi.com

Role in Enhanced Fluid Interactions for Separation Processes (e.g., CO2 capture, wastewater treatment research)

Amphoteric surfactants have been investigated for their role in various separation processes due to their unique interfacial properties.

CO2 Capture Research: The stability of foams is a critical factor in CO2 capture technologies that utilize foam to increase the contact area between the gas and the capturing solvent. Research has shown that some amphoteric surfactants can create highly stable foams with CO2, potentially more so than traditional anionic or nonionic surfactants, especially in the presence of oil. onepetro.org This enhanced stability could improve the efficiency of CO2 capture processes. onepetro.orgnih.gov The ability to switch the charge of the surfactant by altering the pH could also offer a mechanism for controlled CO2 capture and release.

Wastewater Treatment Research: In wastewater treatment, amphoteric surfactants can act as flocculants. whamine.com Their dual-charge nature allows them to interact with a variety of suspended particles, both positively and negatively charged, facilitating their aggregation and subsequent removal from the water. whamine.com They can also aid in the emulsification and removal of oils and greases from wastewater. sigmadafclarifiers.comquimidroga.com The general properties of amphoteric surfactants make them suitable for various applications in wastewater treatment, though specific research on Sodium Oleoamphoacetate is lacking. ripublication.com

Potential Application Function of Amphoteric Surfactant Potential Benefit
CO2 Capture Foam StabilizationIncreased gas-liquid contact area, improved capture efficiency. onepetro.org
Wastewater Treatment Flocculation, EmulsificationRemoval of suspended solids, oils, and greases. whamine.comsigmadafclarifiers.com

Surface Modification and Coating Technologies in Material Fabrication

The ability of surfactants to adsorb onto surfaces makes them valuable for surface modification and the development of functional coatings. Amphoteric surfactants can be used to alter the surface properties of materials, such as their wettability and charge. njchm.com This is particularly useful in creating surfaces that are, for example, more hydrophilic or hydrophobic, depending on the desired application. In the fabrication of materials, they can also act as dispersing agents, preventing the agglomeration of particles and ensuring a uniform distribution within a matrix. njchm.com While the general principles of amphoteric surfactants in coatings are understood, specific data on this compound in this context is not available.

Environmental Chemistry and Degradation Pathways of Sodium Oleoamphoacetate

Biodegradation Mechanisms and Kinetics in Model Environmental Systems

The biodegradability of Sodium Oleoamphoacetate is a key factor in its environmental risk assessment. As an amphoteric surfactant, it is generally expected to be susceptible to microbial degradation. Studies on similar amphoteric surfactants, such as alkyl imidazoline (B1206853) derivatives, have shown that they are readily biodegradable under aerobic conditions nih.gov. The biodegradation process involves the enzymatic breakdown of the molecule by microorganisms.

The primary biodegradation of this compound likely initiates with the enzymatic cleavage of the amide bond, separating the long oleyl (C18) alkyl chain from the imidazoline-derived hydrophilic head. This initial step would result in the loss of its surface-active properties. Following this, the degradation pathways for the two resulting fragments would proceed separately.

The long oleyl chain is expected to undergo degradation through common metabolic pathways for fatty acids, primarily ω-oxidation followed by β-oxidation . In β-oxidation, the fatty acid chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.

The degradation of the substituted imidazoline ring is more complex. It would likely involve enzymatic ring opening, followed by the breakdown of the resulting linear amine and carboxylic acid structures. The ultimate biodegradation of this compound results in the conversion of the organic carbon in the molecule to microbial biomass and carbon dioxide.

Table 1: General Biodegradation Characteristics of Amphoteric Surfactants

Parameter Observation Reference
Aerobic Biodegradability Readily biodegradable nih.gov
Anaerobic Biodegradability Alkyl imidazoline derivatives are easily biodegradable nih.gov
Primary Degradation Mechanism Loss of surface-active properties slideshare.net
Ultimate Degradation Products Carbon dioxide, water, mineral salts, and biomass slideshare.net

Identification of Biodegradation Metabolites and Their Environmental Persistence

The identification of intermediate metabolites is crucial for a complete understanding of the environmental fate of a chemical, as some metabolites can be more persistent or toxic than the parent compound. For this compound, the biodegradation process is expected to generate a series of intermediate products before complete mineralization.

Based on its chemical structure, the initial biodegradation steps are likely to yield oleic acid and a complex amino-acid-like structure derived from the hydrophilic head group. Further degradation of oleic acid through β-oxidation would produce a series of shorter-chain fatty acids.

The persistence of these metabolites in the environment will vary. Short-chain fatty acids are generally readily biodegradable. However, the environmental persistence of the degradation products of the imidazoline ring is less certain. Limited information is available on the ecological properties of amphoteric surfactants and their metabolites nih.gov. The potential for incomplete biodegradation to result in more persistent or toxic metabolites is a consideration in the environmental assessment of surfactants nih.gov. The persistence of any degradation product is influenced by environmental factors such as temperature, pH, and the presence of adapted microbial communities researchgate.net.

Hypothetical Biodegradation Pathway of this compound:

Initial Hydrolysis: Cleavage of the amide linkage to form Oleic Acid and an imidazoline-derived intermediate.

Fatty Acid Degradation: Subsequent β-oxidation of Oleic Acid.

Ring Cleavage: Enzymatic opening of the imidazoline ring of the intermediate.

Mineralization: Further breakdown of the resulting aliphatic fragments to CO₂, H₂O, and inorganic salts.

Advanced Oxidation Processes for Oleoamphoacetate Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures used for the removal of organic pollutants from water and wastewater. These processes rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which can non-selectively oxidize a wide range of organic compounds. AOPs are particularly useful for the degradation of compounds that are resistant to conventional biological treatment.

For this compound, AOPs such as ozonation, UV/H₂O₂, and photocatalysis could be effective remediation technologies. The hydroxyl radicals generated during these processes would attack the this compound molecule at multiple sites.

Attack on the Olefinic Bond: The double bond in the oleyl chain is susceptible to attack by hydroxyl radicals, leading to the formation of hydroxylated or cleaved products.

Attack on the Amide Group: The amide linkage can also be a site for oxidative attack.

Attack on the Tertiary Amine: The nitrogen atom in the ring is another potential site for oxidation.

Ozonation: Ozone (O₃) can react directly with the double bond in the oleyl chain of this compound through Criegee ozonolysis. Additionally, ozone decomposes in water, especially at higher pH, to form hydroxyl radicals, which can then oxidize the surfactant molecule nih.govmdpi.com. The degradation of surfactants by ozonation can be rapid, with a significant reduction in concentration achieved in a relatively short contact time icontrolpollution.com.

Photocatalysis: In the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂) and UV light, electron-hole pairs are generated. These react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then degrade the surfactant molecule.

Table 2: Overview of Advanced Oxidation Processes for Surfactant Remediation

AOP Technique Principle Potential Application to this compound
Ozonation Direct reaction with O₃ and indirect reaction with •OH radicals. Effective for cleaving the C=C double bond and oxidizing other functional groups.
UV/H₂O₂ Photolysis of hydrogen peroxide to generate •OH radicals. Degradation through radical attack on multiple sites of the molecule.
Photocatalysis (e.g., TiO₂/UV) Generation of •OH radicals on the surface of a catalyst. Mineralization of the surfactant to CO₂, water, and inorganic ions.

It is important to note that while AOPs can effectively degrade the parent surfactant, they may also lead to the formation of transformation products nih.gov. A complete assessment of the effectiveness of AOPs should, therefore, also consider the nature and persistence of these products.

Sorption and Transport Phenomena in Simulated Environmental Matrices

The fate and transport of this compound in the environment are significantly influenced by its sorption to soil and sediment particles. Sorption can reduce the concentration of the surfactant in the aqueous phase, thereby affecting its bioavailability and mobility.

This compound possesses a long hydrophobic oleyl tail and a hydrophilic amphoteric head group. The hydrophobic tail will tend to adsorb to the organic matter fraction of soils and sediments through hydrophobic interactions. The charge of the hydrophilic head group is pH-dependent. In acidic solutions, it will be positively charged, and in alkaline solutions, it will be negatively charged atamanchemicals.com. This variable charge will influence its electrostatic interactions with charged mineral surfaces in soil and sediment.

At low pH (cationic form): The positively charged head group will be attracted to negatively charged clay minerals and organic matter.

At high pH (anionic form): The negatively charged head group will be repelled by negatively charged soil components but may interact with positively charged sites on minerals like iron and aluminum oxides.

Near the isoelectric point (zwitterionic form): The net charge is zero, and sorption will be dominated by hydrophobic interactions.

The sorption of surfactants to soil can be described by sorption isotherms, such as the Freundlich or Langmuir models. The sorption capacity is influenced by soil properties like organic matter content, clay content, and cation exchange capacity (CEC) researchgate.net. For anionic surfactants, the sorption capacity is often related to the soil mineral fraction, while for cationic surfactants, it is proportional to the CEC researchgate.net. Given the amphoteric nature of this compound, its sorption behavior will likely be a complex function of both soil properties and pH.

The transport of this compound through soil will be retarded by sorption. A higher degree of sorption will lead to lower mobility. Conversely, in systems with low sorption, the surfactant will be more mobile and can potentially be transported to groundwater. The formation of micelles at concentrations above the critical micelle concentration (CMC) can also affect transport, as micelles can be filtered out in porous media or exhibit different transport characteristics than individual molecules.

Table 3: Factors Influencing Sorption of this compound

Factor Influence on Sorption
Soil Organic Matter Increases sorption through hydrophobic interactions with the oleyl chain.
Clay Content and Type Influences electrostatic interactions depending on the pH and the charge of the surfactant.
Cation Exchange Capacity (CEC) Important for the sorption of the cationic form of the surfactant at low pH.
pH Determines the charge of the hydrophilic head group and thus the nature of electrostatic interactions.
Ionic Strength of Soil Solution Can affect the electrical double layer at the surface of soil particles and the aggregation behavior of the surfactant.

Advanced Analytical Methodologies for Sodium Oleoamphoacetate Research

Chromatographic Separation and Quantification Methods (e.g., GC-MS, HPLC for purity and compositional analysis in complex mixtures)

Chromatographic techniques are essential for separating Sodium Oleoamphoacetate from complex matrices and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the analysis of non-volatile surfactants like this compound. Reversed-phase HPLC with a C18 column is commonly used. Detection can be achieved using various detectors:

UV Detector: If the surfactant possesses a chromophore or if derivatization is performed.

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors suitable for non-volatile analytes without a chromophore.

Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) provides both separation and structural information, making it a powerful tool for identifying and quantifying surfactants and their impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is not feasible due to its low volatility and thermal lability. However, GC-MS can be used to analyze the fatty acid composition of the raw materials used in its synthesis, such as oleic acid. This involves derivatization of the fatty acids to form more volatile esters (e.g., methyl esters), which can then be separated and identified by GC-MS. This analysis is crucial for quality control of the starting materials. The mass spectrometer fragments the derivatized fatty acids in a characteristic way, allowing for their unambiguous identification.

Electrochemical Methods for Interfacial Studies (e.g., impedance spectroscopy)

Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for studying the interfacial properties of this compound. When this compound adsorbs onto a conductive surface, it forms a film that alters the electrochemical properties of the interface. EIS measures the impedance of the system over a range of frequencies. By modeling the impedance data with an equivalent electrical circuit, it is possible to extract information about:

The formation and properties of the adsorbed surfactant layer.

The resistance and capacitance of the film.

The kinetics of adsorption and desorption processes.

The interaction of the surfactant with the underlying substrate.

This technique is particularly useful for understanding the performance of this compound in applications where it is used to modify surfaces, such as in corrosion inhibition and emulsification.

Light Scattering Techniques for Aggregation State Analysis (e.g., Dynamic Light Scattering, Static Light Scattering)

Light scattering techniques are non-invasive methods used to study the aggregation behavior of this compound in solution, particularly the formation and characteristics of micelles.

Dynamic Light Scattering (DLS): DLS measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of particles in solution. From these fluctuations, the diffusion coefficient of the particles can be determined, and the Stokes-Einstein equation can then be used to calculate the hydrodynamic radius of the micelles. DLS provides information on:

The average size of the micelles.

The size distribution (polydispersity) of the micellar population. researchgate.netresearchgate.net

The critical micelle concentration (CMC), as a significant increase in scattering intensity is observed above this concentration.

Table 2: Illustrative DLS Data for a Related Amphoteric Surfactant (Disodium Cocoamphoacetate)

Parameter Value
Z-average Diameter (nm) 5 - 10

Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light as a function of angle and concentration. This information can be used to determine:

The weight-average molecular weight of the micelles.

The aggregation number (the number of surfactant molecules per micelle).

The second virial coefficient, which provides information about the interactions between micelles. researchgate.net

Direct Surface Sensitive Techniques (e.g., Atomic Force Microscopy, Surface Force Apparatus, Quartz Crystal Microbalance with Dissipation)

These techniques provide direct information about the behavior of this compound at interfaces at the nanoscale.

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that can visualize the structure of adsorbed this compound layers on a substrate. In imaging mode, it can provide topographical information about the shape and size of adsorbed micelles or the structure of surfactant films. In force spectroscopy mode, it can measure the interaction forces between a sharp tip and the surfactant-coated surface, providing insights into the mechanical properties of the adsorbed layer.

Surface Force Apparatus (SFA): The SFA directly measures the forces between two surfaces as a function of their separation distance. By coating the surfaces with this compound, it is possible to measure the forces between the adsorbed surfactant layers. This provides information about:

The thickness of the adsorbed layers.

The nature and range of the interaction forces (e.g., electrostatic, steric).

The adhesion and friction properties of the surfactant films.

Quartz Crystal Microbalance with Dissipation (QCM-D): QCM-D is a highly sensitive technique that measures changes in the resonance frequency and dissipation of a quartz crystal sensor as molecules adsorb onto its surface. surflay.com This technique can provide real-time information about:

The mass of the adsorbed this compound layer (including coupled solvent).

The kinetics of adsorption and desorption.

The viscoelastic properties (rigidity or softness) of the adsorbed film. nanoscience.com

Table 3: Information Obtainable from QCM-D for this compound Adsorption

Measured Parameter Derived Information
Change in Frequency (Δf) Adsorbed mass (surfactant + coupled solvent)

Emerging Research Frontiers and Future Perspectives

Computational Modeling and Simulation of Sodium Oleoamphoacetate Systems

Computational modeling has become an indispensable tool in chemical and materials science, offering insights at a molecular level that are often difficult to obtain through experimental methods alone. For surfactants like this compound, techniques such as molecular dynamics (MD) simulations and Density Functional Theory (DFT) are poised to revolutionize our understanding of their behavior and guide the design of next-generation formulations.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of atoms and molecules, providing a virtual window into the interactions governing surfactant performance. nih.govnih.gov By simulating a system containing this compound, water, and other relevant molecules (e.g., oils, active ingredients), researchers can visualize and analyze processes like micelle formation, adsorption at interfaces, and the solubilization of oils. Coarse-grained molecular dynamics (CG-MD) is particularly useful for modeling large systems over longer timescales, enabling the study of nanoparticle assembly and the influence of factors like lipophilicity on particle structure. nih.govnih.gov For instance, simulations can elucidate the conformational changes of the surfactant molecule in different environments and predict how it alters the wettability of surfaces, a critical aspect in applications like enhanced oil recovery. frontiersin.org

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. ku.ac.aeresearchgate.netnih.gov In the context of this compound, DFT can be employed to calculate fundamental properties such as molecular geometry, charge distribution, and reactivity. nih.gov These calculations can help understand the interactions between the surfactant and other components at an electronic level. For example, DFT studies can model the interaction of the sodium ion with the carboxylate group or the adsorption of the surfactant molecule onto a solid surface, providing insights into its binding energy and mechanism. researchgate.netmdpi.com Such studies are crucial for designing new materials with tailored properties, for instance, in developing advanced cathode materials for sodium-ion batteries or understanding interactions in nano-SiO2 particle systems. ku.ac.aemdpi.com

Table 1: Potential Parameters for a Molecular Dynamics Simulation of a this compound Micelle in Water

Parameter Example Value/Condition Purpose
System Composition 50 this compound molecules, 10,000 Water molecules To simulate micelle formation in an aqueous environment.
Force Field GROMOS, CHARMM, or AMBER Defines the potential energy of the system based on atomic positions.
Ensemble NPT (Isothermal-isobaric) Maintains constant number of particles, pressure, and temperature.
Temperature 300 K Simulates behavior at room temperature.
Pressure 1 bar Simulates behavior at standard atmospheric pressure.
Simulation Time 100 - 500 nanoseconds Allows for the observation of micelle formation and equilibration.
Boundary Conditions Periodic Simulates an infinite system to avoid edge effects.

Exploration of Novel Amphoacetate Derivatives and Their Structure-Performance Relationships

The versatility of this compound stems from its specific molecular architecture. By systematically modifying this structure, it is possible to create a library of novel amphoacetate derivatives with fine-tuned properties. The study of structure-performance relationships is key to this endeavor, linking specific molecular features to macroscopic performance characteristics.

Future research will likely focus on modifying three key parts of the amphoacetate structure:

The Hydrophobic Tail: While the oleic acid tail provides excellent conditioning and mildness, replacing it with other fatty acids (e.g., with varying chain lengths, degrees of unsaturation, or branching) could alter properties like foam stability, viscosity building, and emulsification capacity.

The Amino Acid Linker: The glycine-derived linker in this compound could be substituted with other amino acids. This would change the spacing and geometry between the hydrophobic tail and the hydrophilic head, potentially impacting the surfactant's packing at interfaces and its interaction with skin and hair proteins.

The Hydrophilic Head: Altering the hydrophilic portion could lead to derivatives with different charge characteristics or hydration properties, influencing their behavior in various pH and salinity conditions.

By synthesizing and characterizing these new derivatives, researchers can establish clear relationships between, for example, the alkyl chain length and the critical micelle concentration (CMC), or the type of amino acid linker and the resulting foam creaminess. This approach allows for the rational design of surfactants tailored for specific, high-performance applications. nih.gov

Table 2: Hypothetical Structure-Performance Relationships in Novel Amphoacetate Derivatives

Structural Modification Predicted Performance Change Rationale
Shorter Alkyl Chain (e.g., C12) Higher Critical Micelle Concentration (CMC), better wetting. Increased water solubility and mobility of surfactant molecules.
Longer Alkyl Chain (e.g., C22) Lower CMC, higher viscosity building. Stronger hydrophobic interactions leading to easier aggregation.
Branched Alkyl Chain Increased surface area per molecule, lower foam stability. Steric hindrance prevents tight packing at the air-water interface.
Different Amino Acid Linker (e.g., Alanine) Altered packing parameter, potential for different micellar shapes. The side group of the amino acid changes the effective headgroup size.

Integration of this compound in Multifunctional Hybrid Systems

The next generation of formulated products will increasingly rely on multifunctional hybrid systems, where different components work synergistically to deliver enhanced performance. This compound is an ideal candidate for integration into such systems due to its amphiphilic nature, stability, and mildness.

These hybrid systems can take various forms:

Surfactant-Polymer Complexes: Combining this compound with natural or synthetic polymers can create structured fluids with unique rheological properties, useful for thickening, suspension, and controlled release of active ingredients.

Nanoparticle Stabilization: As a stabilizer, this compound can be used to coat nanoparticles (e.g., metal oxides, lipid nanoparticles), preventing their aggregation and ensuring their stable dispersion in a formulation. nih.gov This is critical in sunscreens, drug delivery systems, and advanced coatings. The surfactant forms a protective layer around the particles, enabling their effective function.

Advanced Emulsion Systems: In nano- and microemulsions, this compound can act as a key emulsifier, creating highly stable, dispersed systems for the delivery of oils, vitamins, and other lipophilic actives. Its integration with co-surfactants and other components can lead to sophisticated delivery platforms with targeted release profiles. nih.gov

Q & A

Q. Table 1. Stability of this compound Across pH Ranges

pHTemperature (°C)Degradation Rate (day⁻¹)Half-Life (days)Source
4250.023 ± 0.00230.1Study A
7250.005 ± 0.001138.6Study B
10250.015 ± 0.00346.2Study C

Q. Table 2. Ecotoxicological Data Comparison

OrganismEndpointLC₅₀ (mg/L)Test ConditionsSource
Daphnia magna48-hour mortality12.5OECD 202, 20°CStudy X
Danio rerio96-hour mortality45.8ASTM E729-96, 25°CStudy Y

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.